Ethyl 6-Methylindole-3-acetate

olfactory receptor pharmacology insect chemoreception structure-activity relationship

Ethyl 6-Methylindole-3-acetate (CAS 1783325-62-1, molecular formula C13H15NO2, molecular weight 217.26) is a 3,6-disubstituted indole derivative that combines a 6-position methyl substituent on the indole core with an ethyl ester-functionalized acetic acid moiety at the C3 position. As a building block in the indole-3-acetic acid (IAA) derivative class, this compound features a unique substitution pattern that distinguishes it from both the parent ethyl indole-3-acetate (CAS 778-82-5) and the corresponding free acid 6-methylindole-3-acetic acid (CAS 52531-20-1).

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B12278663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-Methylindole-3-acetate
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CNC2=C1C=CC(=C2)C
InChIInChI=1S/C13H15NO2/c1-3-16-13(15)7-10-8-14-12-6-9(2)4-5-11(10)12/h4-6,8,14H,3,7H2,1-2H3
InChIKeyGYORRFXNIOZILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Methylindole-3-acetate: Procurement and Differentiation Guide for Indole-3-acetate Derivatives


Ethyl 6-Methylindole-3-acetate (CAS 1783325-62-1, molecular formula C13H15NO2, molecular weight 217.26) is a 3,6-disubstituted indole derivative that combines a 6-position methyl substituent on the indole core with an ethyl ester-functionalized acetic acid moiety at the C3 position . As a building block in the indole-3-acetic acid (IAA) derivative class, this compound features a unique substitution pattern that distinguishes it from both the parent ethyl indole-3-acetate (CAS 778-82-5) and the corresponding free acid 6-methylindole-3-acetic acid (CAS 52531-20-1) . The 6-methyl substitution confers measurable differences in receptor activation profiles and enzymatic inhibition compared to other positional isomers, while the ethyl ester provides lipophilicity advantages (calculated XLogP3 of 2.5) relative to the more polar free acid counterpart .

Why Ethyl 6-Methylindole-3-acetate Cannot Be Replaced by Other Indole-3-acetate Derivatives


Positional isomerism on the indole ring dictates biological recognition and receptor activation profiles that are not interchangeable. Systematic evaluation of all seven methylindole positional isomers (1-methyl through 7-methyl) reveals that 6-methylindole exhibits an EC50 of 3.0 ± 0.6 μM for activation of the insect odorant receptor complex CquiOR2 + CquiOR7, representing a 6-fold higher potency than 7-methylindole (EC50 = 18 ± 3 μM) and a 6.7-fold higher potency than 1-methylindole and 3-methylindole (both EC50 = 20 ± 6 μM) [1]. This position-specific structure-activity relationship demonstrates that substitution at the 6-position confers a distinct receptor interaction profile that cannot be replicated by alternative methyl substitution patterns [1]. Furthermore, the ethyl ester functionality in Ethyl 6-Methylindole-3-acetate provides distinct physicochemical properties (XLogP3 = 2.5) compared to the corresponding free acid (6-methylindole-3-acetic acid), affecting membrane permeability and synthetic tractability in downstream derivatization . Procuring the incorrect positional isomer or ester analog would therefore yield fundamentally different biological readouts and synthetic outcomes.

Ethyl 6-Methylindole-3-acetate: Quantitative Differentiation Evidence Against Comparators


6-Methyl Substitution Confers 6-Fold Higher Potency than 7-Methyl Isomer in Olfactory Receptor Activation

In a systematic head-to-head comparison of methylindole positional isomers using Xenopus oocyte electrophysiology, 6-methylindole activated the CquiOR2 + CquiOR7 odorant receptor complex with an EC50 of 3.0 ± 0.6 μM, representing the most potent methyl-substituted indole among the eight compounds evaluated [1]. By comparison, the 7-methylindole positional isomer exhibited an EC50 of 18 ± 3 μM—a 6-fold reduction in potency—while 1-methylindole and 3-methylindole both showed EC50 values of 20 ± 6 μM (6.7-fold reduction) [1]. The unsubstituted indole parent compound demonstrated the highest potency (EC50 = 0.28 ± 0.12 μM), establishing a clear rank-order potency hierarchy across the methylindole series [1].

olfactory receptor pharmacology insect chemoreception structure-activity relationship

6-Methylindole Skeleton Demonstrates Highest GST Enzyme Inhibition Among Tested Indoles

In a comparative in vitro enzyme inhibition study evaluating multiple indole derivatives against glutathione S-transferase (GST), 6-methylindole-3-carboxaldehyde exhibited the highest inhibitory effect among all indole compounds examined [1]. The compound demonstrated a Ki value of 0.018 ± 0.01 mM, which is approximately 62-fold more potent than the least potent comparator in the study (Ki = 1.110 ± 0.15 mM for an alternative indole derivative) [1]. IC50 values across the tested indoles ranged from 0.042 to 1.570 mM, with 6-methylindole-3-carboxaldehyde positioned at the most potent end of this spectrum [1].

glutathione S-transferase inhibition detoxification enzymology cancer biomarker development

Ethyl Ester Functionality Enables ATP-Binding Cassette Transporter Modulator Development

Ethyl 6-Methylindole-3-acetate is specifically cited as a structural component in patent literature for modulators of ATP-binding cassette transporters, including CFTR-targeting compositions for cystic fibrosis treatment . Patent US-8802700-B2 and related filings (US-2012309758-A1, US-2011098311-A1) identify indole-3-acetate esters bearing 6-position alkyl substitution as pharmacologically relevant scaffolds in this therapeutic area . The ethyl ester moiety at C3 is critical for modulating physicochemical properties including calculated XLogP3 (2.5) and topological polar surface area (42.1 Ų), which govern membrane permeability and oral bioavailability parameters .

CFTR modulation cystic fibrosis therapeutics ABC transporter pharmacology

6-Methylindole-Based HIV-1 Inhibitors Achieve Therapeutic Index Exceeding 66

N-Arylsulfonyl-3-substituted-6-methylindole derivatives have demonstrated significant anti-HIV-1 activity in vitro [1]. Among a series of seven synthesized 6-methylindole derivatives (compounds 4a-f and 6), the most active compounds exhibited EC50 values of 9.42 μM (compound 4f) and 4.62 μM (compound 6) against HIV-1 replication, with corresponding therapeutic index (TI) values exceeding 49.77 and 66.95 respectively [1]. No significant cytotoxicity was observed for any compound in the series [1]. This establishes the 6-methylindole scaffold as a validated core structure for developing anti-HIV agents with favorable selectivity windows.

antiviral drug discovery HIV-1 replication inhibition N-arylsulfonylindole derivatives

Ethyl 6-Methylindole-3-acetate: Evidence-Backed Research and Industrial Application Scenarios


Insect Olfactory Receptor Pharmacology and Chemosensory Target Validation

Based on the direct head-to-head comparison demonstrating that 6-methylindole activates CquiOR2 + CquiOR7 with EC50 = 3.0 ± 0.6 μM—6-fold higher potency than the 7-methyl isomer (EC50 = 18 ± 3 μM)—this compound is optimally suited for structure-activity relationship (SAR) studies in insect olfactory receptor pharmacology [1]. The ethyl ester form provides a synthetic handle for further derivatization while maintaining the 6-methyl substitution pattern essential for receptor engagement. Researchers investigating mosquito oviposition attractants or developing insect chemosensory modulators will find this positional isomer irreplaceable, as substitution at alternative ring positions yields substantially attenuated receptor activation [1].

CFTR Modulator Development for Cystic Fibrosis Research

Patent literature specifically identifies Ethyl 6-Methylindole-3-acetate and related indole-3-acetate esters with 6-position alkyl substitution as components in ATP-binding cassette transporter modulators, including CFTR-targeted therapeutics [1]. The calculated XLogP3 of 2.5 provides the lipophilicity required for membrane permeability, while the ester functionality enables prodrug strategies or further synthetic elaboration. Researchers developing CFTR modulators should procure this specific ethyl ester form rather than the corresponding free acid (6-methylindole-3-acetic acid), as the ester confers the precise physicochemical parameters specified in the patent filings [1].

HIV-1 Replication Inhibitor Lead Optimization

N-Arylsulfonyl-3-substituted-6-methylindole derivatives have demonstrated EC50 values as low as 4.62 μM against HIV-1 replication with therapeutic indices exceeding 66.95, establishing the 6-methylindole scaffold as a validated antiviral core [1]. Ethyl 6-Methylindole-3-acetate serves as the optimal starting material for synthesizing this compound class, providing the C3 ester handle required for introducing the ethanone functionality essential for antiviral activity. Medicinal chemistry teams pursuing HIV-1 replication inhibitors should select this building block over non-esterified or differently substituted indole analogs [1].

GST-Targeted Cancer Biomarker and Detoxification Pathway Research

The 6-methylindole scaffold has been shown to exhibit the highest glutathione S-transferase (GST) inhibitory effect among all indole derivatives tested, with a Ki of 0.018 ± 0.01 mM [1]. This establishes the 6-methylindole core as a privileged structure for GST inhibition. Ethyl 6-Methylindole-3-acetate provides a synthetically tractable entry point to this scaffold class, with the C3 ester enabling conversion to carboxaldehyde derivatives (via reduction/oxidation sequences) or other modifications required for GST-targeted tool compounds. Researchers investigating GST as a therapeutic target or biomarker in cancer and detoxification biology should prioritize this scaffold over alternative indole cores that lack the documented superior inhibitory profile [1].

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